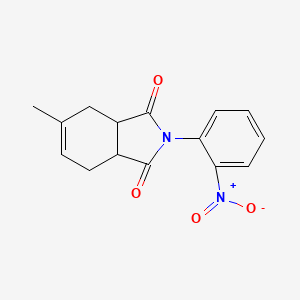![molecular formula C28H30BrN3O4 B12489183 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B12489183.png)
Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a bromophenoxy group, and an ethyl ester functionality. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylpiperazine Moiety: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.
Introduction of the Bromophenoxy Group: The next step involves the reaction of 4-bromophenol with an appropriate acylating agent, such as acetyl chloride, to form 4-bromophenoxyacetyl chloride.
Coupling Reaction: The final step involves the coupling of 4-benzylpiperazine with 4-bromophenoxyacetyl chloride in the presence of a base, followed by esterification with ethyl alcohol to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromophenoxy group.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including its role as a ligand for various receptors and its potential therapeutic effects.
Pharmacology: Research focuses on the compound’s interactions with biological targets, its pharmacokinetics, and its potential as a drug candidate.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biology: Studies explore the compound’s effects on cellular processes, including its potential as a tool for studying signal transduction pathways.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparación Con Compuestos Similares
Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate can be compared with other similar compounds, such as:
Ethyl 4-(4-benzylpiperazin-1-yl)benzoate: Lacks the bromophenoxyacetyl group, resulting in different chemical and biological properties.
4-Amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile: Contains a benzonitrile group instead of the ethyl ester and bromophenoxyacetyl groups, leading to different applications and mechanisms of action.
Ethyl 4-(piperazin-1-yl)benzoate: Lacks the benzyl and bromophenoxyacetyl groups, resulting in a simpler structure with different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties that are not observed in the similar compounds listed above.
Propiedades
Fórmula molecular |
C28H30BrN3O4 |
|---|---|
Peso molecular |
552.5 g/mol |
Nombre IUPAC |
ethyl 4-(4-benzylpiperazin-1-yl)-3-[[2-(4-bromophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C28H30BrN3O4/c1-2-35-28(34)22-8-13-26(32-16-14-31(15-17-32)19-21-6-4-3-5-7-21)25(18-22)30-27(33)20-36-24-11-9-23(29)10-12-24/h3-13,18H,2,14-17,19-20H2,1H3,(H,30,33) |
Clave InChI |
GPNHJDWWAFBAPX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)COC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-bromophenyl)-6-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12489102.png)
![Dimethyl [phenyl(phenylamino)methyl]propanedioate](/img/structure/B12489105.png)
![Ethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12489119.png)
![(4Z)-5-amino-4-[2-(4-chloro-2-hydroxyphenyl)hydrazinylidene]-2-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12489123.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12489127.png)
![4-[1-(Ethylsulfonyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B12489145.png)
![1-Bromo-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12489146.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide](/img/structure/B12489148.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12489171.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-chlorobenzamide](/img/structure/B12489190.png)
![3,6,6-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B12489191.png)
![2-[(3-Aminopropyl)sulfanyl]-6-(4-chlorophenyl)pyridine-3-carbonitrile](/img/structure/B12489196.png)
